(3,4-Dihydro-1H-2-benzopyran-1-yl)methanethiol
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Overview
Description
(3,4-Dihydro-1H-2-benzopyran-1-yl)methanethiol is an organic compound with the molecular formula C10H12OS. It is a derivative of benzopyran, featuring a methanethiol group attached to the 1-position of the dihydrobenzopyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dihydro-1H-2-benzopyran-1-yl)methanethiol typically involves the reaction of benzopyran derivatives with thiol-containing reagents. One common method is the nucleophilic substitution reaction where a halogenated benzopyran reacts with methanethiol under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for higher yields and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
(3,4-Dihydro-1H-2-benzopyran-1-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methanethiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Bases like sodium hydroxide or potassium carbonate are often employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzopyran derivatives.
Scientific Research Applications
(3,4-Dihydro-1H-2-benzopyran-1-yl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,4-Dihydro-1H-2-benzopyran-1-yl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: A related compound used as a protecting group in organic synthesis.
3,4-Dihydro-1H-2-benzopyran-1-one: Another benzopyran derivative with different functional groups.
3,4-Dihydro-3,3-diphenyl-1H-2-benzopyran-1-one: A structurally similar compound with distinct chemical properties.
Uniqueness
(3,4-Dihydro-1H-2-benzopyran-1-yl)methanethiol is unique due to its methanethiol group, which imparts distinct reactivity and potential biological activities compared to other benzopyran derivatives. This uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
3,4-dihydro-1H-isochromen-1-ylmethanethiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12OS/c12-7-10-9-4-2-1-3-8(9)5-6-11-10/h1-4,10,12H,5-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJPHYWSLJHCDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=CC=CC=C21)CS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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